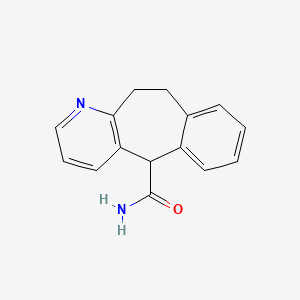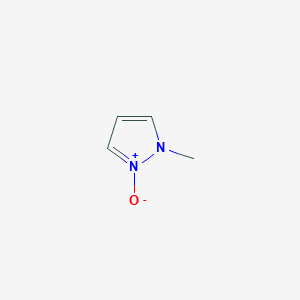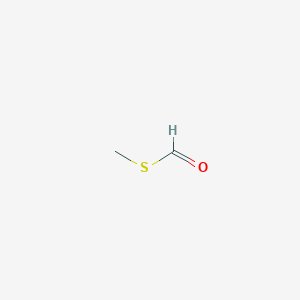
S-methyl thioformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-methyl thioformate can be synthesized through the reaction of methyl mercaptan with acetic-formic anhydride. This reaction typically involves the use of a solid-state spectrometer to monitor the formation of the compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the successful synthesis of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process generally involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-methyl thioformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives
Applications De Recherche Scientifique
S-methyl thioformate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur-containing molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mécanisme D'action
The mechanism of action of S-methyl thioformate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-methyl thioformate include:
Methyl formate: The oxygen analog of this compound.
Thioformaldehyde: Another sulfur-containing compound with similar structural features.
Methyl mercaptan: A related sulfur compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific sulfur-containing functional group, which imparts distinct chemical properties and reactivity compared to its oxygen analogs and other related compounds. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
27798-35-2 |
|---|---|
Formule moléculaire |
C2H4OS |
Poids moléculaire |
76.12 g/mol |
Nom IUPAC |
S-methyl methanethioate |
InChI |
InChI=1S/C2H4OS/c1-4-2-3/h2H,1H3 |
Clé InChI |
LFJRGYNYRORDDM-UHFFFAOYSA-N |
SMILES canonique |
CSC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)

![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
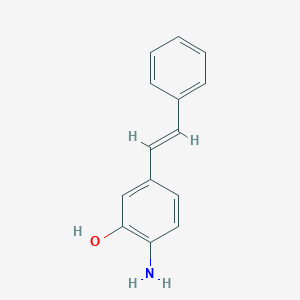

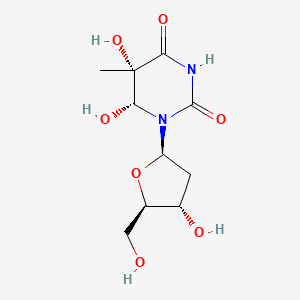
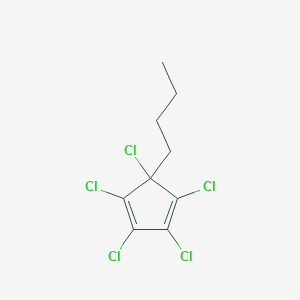
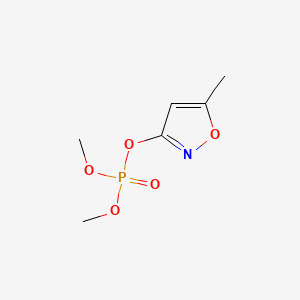
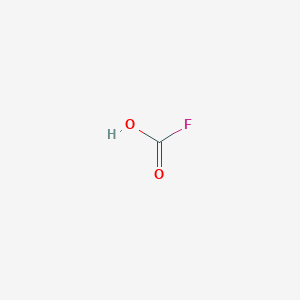
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

